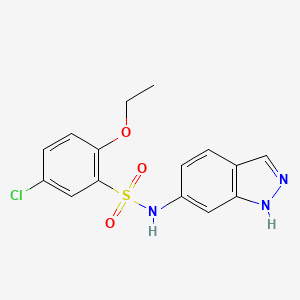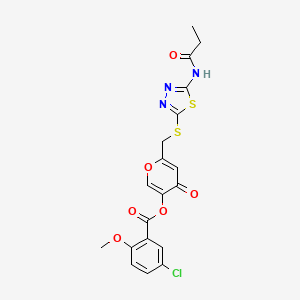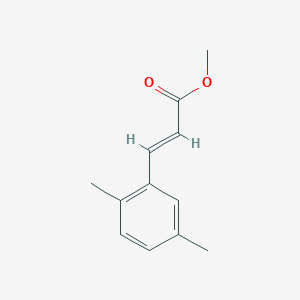![molecular formula C11H17N3O B2869776 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole CAS No. 2361610-33-3](/img/structure/B2869776.png)
2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(1S,5S)-2-Azabicyclo[320]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole is an intriguing chemical entity known for its unique structural features It comprises a bicyclic azabicycloheptane moiety fused with an oxadiazole ring, distinguishing it from many other compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole typically involves multi-step organic reactions:
Formation of the Azabicycloheptane Core: The initial step often includes the cyclization of suitable precursors under conditions such as heating or using Lewis acids.
Construction of the Oxadiazole Ring: This can be achieved via cyclization reactions involving amidoxime derivatives and carboxylic acids or their equivalents under dehydrating conditions.
Industrial Production Methods
For large-scale production, continuous flow synthesis methods can be employed to streamline the steps, ensuring high yield and purity. Additionally, robust purification techniques such as crystallization or chromatography are utilized to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions using oxidizing agents like peroxides or metal oxides.
Reduction: Reduction reactions can be performed using hydride donors or catalytic hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions are common, leveraging various reagents and conditions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents and Catalysts: Organic solvents like dichloromethane, methanol, and catalysts like palladium on carbon or platinum.
Major Products
Oxidation Products: Modified oxadiazole derivatives with altered electronic properties.
Reduction Products: Reduced forms maintaining the bicyclic core but with additional hydrogenation.
Substitution Products: Derivatives with new functional groups that can offer diverse reactivity and application profiles.
Wissenschaftliche Forschungsanwendungen
This compound has broad applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Biology: Its unique structure makes it a candidate for studying biochemical interactions and pathways.
Industry: Utilized in the creation of advanced materials, owing to its robust chemical stability and reactivity profile.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels, where it can modulate activity by binding to active sites or allosteric sites.
Pathways Involved: It may influence signaling pathways by either inhibiting or activating specific biochemical processes, depending on the context of its application and the functional groups present on the molecule.
Vergleich Mit ähnlichen Verbindungen
Comparison and Uniqueness
Compared to other compounds like bicyclic azoles or simple oxadiazoles, 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole stands out due to its hybrid structure, which imparts unique chemical and biological properties.
List of Similar Compounds
3-(2-Azabicyclo[2.2.2]octan-1-yl)-1,2,4-oxadiazole
2-(Pyrrolidin-1-yl)-5-propyl-1,3,4-oxadiazole
1,2,4-Oxadiazole derivatives with various alkyl or aryl substituents
This is a glimpse into the multifaceted nature of this compound. Does this compound feature prominently in your research or work?
Eigenschaften
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-7(2)9-13-14-10(15-9)11-5-3-8(11)4-6-12-11/h7-8,12H,3-6H2,1-2H3/t8-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFICERTBALDEF-KWQFWETISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C23CCC2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(O1)[C@]23CC[C@H]2CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361610-33-3 |
Source


|
| Record name | rac-(1R,5R)-1-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2869699.png)
![3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2869700.png)
![N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2869702.png)
![N'-[(E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B2869703.png)
![1-[(3,3-Difluorocyclobutyl)methoxy]-4-methylphthalazine](/img/structure/B2869706.png)
![2-chloro-6-fluoro-N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}ethyl)benzamide](/img/structure/B2869709.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2869712.png)

![tert-butyl N-[1-(2-hydroxyphenyl)ethyl]carbamate](/img/structure/B2869714.png)

